(S)-2-(3-Methylpyrrolidin-1-yl)ethanol
Description
(S)-2-(3-Methylpyrrolidin-1-yl)ethanol is a chiral pyrrolidine derivative characterized by a hydroxyl-containing ethyl group attached to the nitrogen atom of a 3-methyl-substituted pyrrolidine ring. The (S)-configuration at the stereocenter distinguishes it from its enantiomer, which may exhibit divergent biological or chemical behaviors. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, and their role as bioisosteres for peptide bonds or cyclic amines .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[(3S)-3-methylpyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
ZOTVJESZONIGGS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CCN(C1)CCO |
Canonical SMILES |
CC1CCN(C1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural motifs with (S)-2-(3-Methylpyrrolidin-1-yl)ethanol but differ in substituents, stereochemistry, or functional groups:
Physicochemical Properties
- Hydrophilicity: The ethanol group enhances water solubility compared to 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid (keto-acid) or aryl-ether derivatives .
- Chirality : The (S)-configuration may influence enantioselective interactions in biological systems, contrasting with racemic mixtures or unsubstituted pyrrolidines .
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